molecular formula C7H7BN2O2 B595194 6-Azaindole-4-boronic acid CAS No. 1312368-90-3

6-Azaindole-4-boronic acid

Cat. No.: B595194
CAS No.: 1312368-90-3
M. Wt: 161.955
InChI Key: SAVDQQWZBYXDJN-UHFFFAOYSA-N
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Description

6-Azaindole-4-boronic acid is a boronic acid derivative of azaindole, a heterocyclic compound that combines a pyridine and a pyrrole ring.

Mechanism of Action

Target of Action

Azaindole derivatives have been widely used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is fundamental to many cellular functions.

Mode of Action

Azaindoles are known to interact with their targets (such as kinases) by fitting into the atp-binding pocket, thereby inhibiting the kinase activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting various cellular processes.

Biochemical Pathways

For instance, kinase inhibitors can impact pathways related to cell growth, proliferation, and apoptosis .

Result of Action

As a potential kinase inhibitor, it could potentially inhibit the phosphorylation of proteins, thereby affecting cellular processes such as cell growth, proliferation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaindole-4-boronic acid typically involves the borylation of 6-azaindole. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated azaindoles . Another approach involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Azaindole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azaindoles and boronate esters, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 6-Azaindole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes makes it a valuable tool in drug discovery .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-3-9-4-7-5(6)1-2-10-7/h1-4,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVDQQWZBYXDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=C1C=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726008
Record name 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312368-90-3
Record name 1H-Pyrrolo[2,3-c]pyridin-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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